tert-butyl (1S,2R,5R)-2-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
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Overview
Description
Tert-butyl (1S,2R,5R)-2-(bromomethyl)-3-azabicyclo[310]hexane-3-carboxylate is a complex organic compound with a unique bicyclic structure
Preparation Methods
The synthesis of tert-butyl (1S,2R,5R)-2-(bromomethyl)-3-azabicyclo[310]hexane-3-carboxylate typically involves multiple stepsThe reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include strong bases, acids, and specific catalysts to facilitate the desired transformations. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
Tert-butyl (1S,2R,5R)-2-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential as a building block in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (1S,2R,5R)-2-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the modification of biological pathways .
Comparison with Similar Compounds
Similar compounds include other bicyclic structures with different substituents. For example:
- tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- tert-butyl (1S,2R,5R)-2-(chloromethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
These compounds share the bicyclic core but differ in their substituents, leading to variations in their chemical reactivity and applications.
Properties
Molecular Formula |
C11H18BrNO2 |
---|---|
Molecular Weight |
276.17 g/mol |
IUPAC Name |
tert-butyl (1S,2R,5R)-2-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C11H18BrNO2/c1-11(2,3)15-10(14)13-6-7-4-8(7)9(13)5-12/h7-9H,4-6H2,1-3H3/t7-,8-,9-/m0/s1 |
InChI Key |
OWEMGANBIHEQLQ-CIUDSAMLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@@H]2[C@@H]1CBr |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2C1CBr |
Origin of Product |
United States |
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